

Introduction: Navigating the Safety Profile of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Diethyl 2-cyclohexylmalonate**

Cat. No.: **B1295894**

[Get Quote](#)

Diethyl 2-cyclohexylmalonate is a derivative of malonic acid, valued in advanced organic synthesis for its ability to introduce a cyclohexyl moiety. This functional group can impart crucial steric and hydrophobic properties to target molecules, making it a relevant precursor in the development of complex chemical entities, including pharmaceuticals.^[1] As with any chemical reagent, a thorough understanding of its hazard profile and handling requirements is not merely a regulatory formality but the bedrock of safe and effective research.

This guide provides an in-depth analysis of the safety considerations for **Diethyl 2-cyclohexylmalonate**. It is important to note that comprehensive, peer-reviewed safety data specifically for **Diethyl 2-cyclohexylmalonate** (CAS No. 2163-44-2) is not widely published. Therefore, this document employs a standard, scientifically-grounded approach by using the extensive safety data available for the parent compound, Diethyl Malonate (CAS No. 105-53-3), as a primary reference for hazard classification and response protocols. This methodology provides a robust baseline for risk assessment, which should always be supplemented by substance-specific evaluations in the laboratory setting.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a substance's identity and physical properties is the first step in a rigorous safety assessment. These parameters influence its behavior in various experimental and environmental conditions.

Property	Value	Source
IUPAC Name	diethyl 2-cyclohexylpropanedioate	[2]
Synonyms	Diethyl cyclohexylmalonate, 2-Cyclohexyl-malonic acid diethyl ester	[2] [3]
CAS Number	2163-44-2	[2]
Molecular Formula	C ₁₃ H ₂₂ O ₄	[2]
Molecular Weight	242.31 g/mol	[2]
Appearance	Colorless Liquid (based on Diethyl Malonate)	[4]
Boiling Point	199 °C (for Diethyl Malonate)	
Density	1.055 g/cm ³ at 25 °C (for Diethyl Malonate)	
Vapor Pressure	0.36 hPa at 25 °C (for Diethyl Malonate)	
Melting Point	-51 to -50 °C (for Diethyl Malonate)	
log Pow	0.96 (for Diethyl Malonate)	

Section 2: Hazard Identification and GHS Classification

Based on the data for the closely related Diethyl Malonate, **Diethyl 2-cyclohexylmalonate** should be handled with caution, primarily as a combustible liquid and a serious eye irritant.[\[5\]](#) [\[6\]](#)

- GHS Pictograms:

- GHS07 (Exclamation Mark): Indicates skin and eye irritation, or that it may be a skin sensitizer, or have acute toxicity (harmful), or be a narcotic, or cause respiratory tract irritation.
- Signal Word: Warning[5][6]
- Hazard Statements (H-Statements):
 - H227: Combustible liquid.[5][6]
 - H319: Causes serious eye irritation.[5][6][7]
 - H402: Harmful to aquatic life.[6]
- Precautionary Statements (P-Statements):
 - P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5][6]
 - P264: Wash skin thoroughly after handling.[6]
 - P273: Avoid release to the environment.[6]
 - P280: Wear protective gloves/ eye protection/ face protection.[5][6]
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
 - P337 + P313: If eye irritation persists: Get medical advice/ attention.[6]
 - P403 + P235: Store in a well-ventilated place. Keep cool.

GHS Pictogram and associated primary hazards.

Section 3: First-Aid Measures: Protocols for Exposure

Immediate and appropriate first-aid is critical to minimizing harm from chemical exposure. The following protocols are based on established procedures for malonate esters.

General Advice: In all cases of doubt, or when symptoms persist, seek medical advice.[5]

Contaminated clothing should be removed immediately.[5]

Experimental Protocol: First-Aid Response

- If Inhaled:

- Move the individual to fresh air immediately.[8]
- If breathing is difficult, administer oxygen.
- If the individual is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[8]
- Seek immediate medical attention.

- In Case of Skin Contact:

- Remove all contaminated clothing.
- Wash the affected area thoroughly with soap and plenty of water.[8]
- If skin irritation occurs or persists, consult a physician.[9]

- In Case of Eye Contact:

- Immediately flush the eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[8][9]
- Remove contact lenses if present and easy to do so.[6]
- Consult an ophthalmologist or physician.[5]

- If Swallowed:

- Rinse the mouth thoroughly with water.[8]
- Do NOT induce vomiting.[8][10]

- Never give anything by mouth to an unconscious person.[8][10]
- Call a physician or Poison Control Center immediately.[8]

Section 4: Fire-Fighting Measures

As a combustible liquid (GHS Category 4), **Diethyl 2-cyclohexylmalonate** presents a fire risk when exposed to heat or ignition sources.

- Suitable Extinguishing Media:
 - Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][10]
 - Water spray can be used to cool containers.[10]
- Specific Hazards Arising from the Chemical:
 - The substance is combustible.
 - Vapors are heavier than air and may accumulate in low-lying areas, potentially forming explosive mixtures with air.[10][11]
 - Hazardous decomposition products upon combustion include carbon oxides (carbon monoxide and carbon dioxide).[9][10]
- Advice for Firefighters:
 - Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8][9]

Section 5: Accidental Release Measures

A systematic approach to spill management is essential to protect personnel and the environment.

- Personal Precautions:
 - Evacuate personnel to a safe area and ensure adequate ventilation.[10]

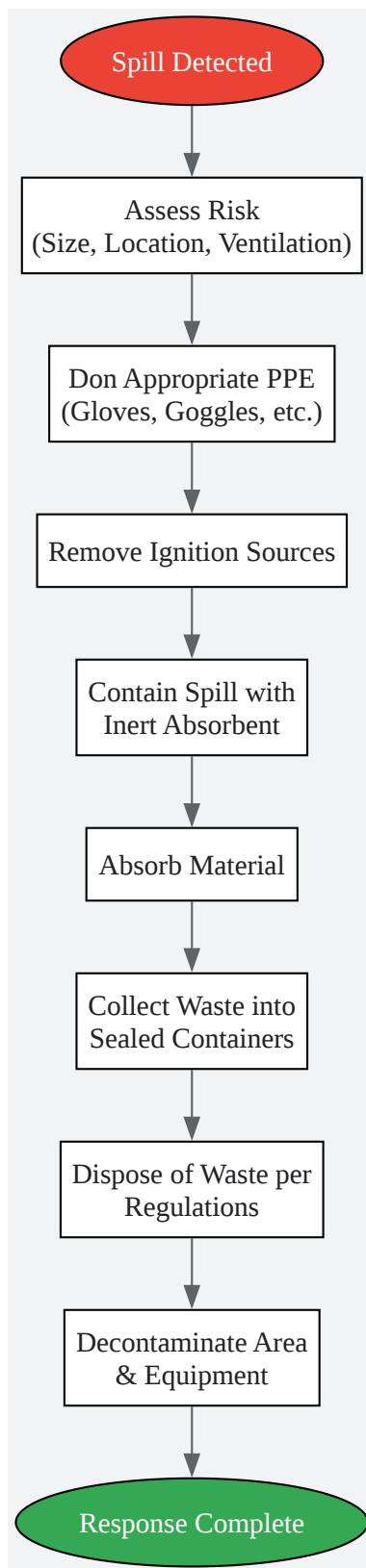
- Remove all sources of ignition (e.g., sparks, open flames, hot surfaces).[8][10]
- Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and, if ventilation is poor, respiratory protection.[8][10]
- Avoid breathing vapors, mist, or gas.[8][10]

- Environmental Precautions:

- Prevent the chemical from entering drains, sewers, or waterways.[8][9] Spills should be contained to prevent environmental contamination.

Experimental Protocol: Spill Containment and Cleanup

- Containment: Stop the leak if it is safe to do so. For larger spills, create a dike using inert absorbent material (e.g., sand, earth, vermiculite) to contain the liquid.[10][11]


- Absorption:

- Small Spills: Absorb with a dry, inert chemical absorbent.[11]
 - Large Spills: Use a pump or vacuum for recovery, then absorb the remainder with a dry chemical absorbent.[11] Use spark-proof tools and explosion-proof equipment during this process.[8]

- Collection and Disposal:

- Scoop the absorbed material into suitable, closed, and properly labeled containers for disposal.[10][11]
 - Do not return the spilled material to its original container.[10]

- Decontamination: Clean the contaminated area and any equipment used with an excess of water.[10] Wash all protective clothing after handling.

[Click to download full resolution via product page](#)

Workflow for responding to an accidental release.

Section 6: Handling and Storage

Proactive measures during handling and storage are fundamental to preventing exposure and accidents.

- Precautions for Safe Handling:
 - Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][11]
 - Avoid contact with skin and eyes.[7][8]
 - Do not breathe vapors or mist.[7][11]
 - Use non-sparking tools and take measures to prevent electrostatic discharge.[8]
 - Ground all equipment containing the material.[10]
 - Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[7][11]
- Conditions for Safe Storage:
 - Store in a tightly closed, original container.[8][10]
 - Keep in a cool, dry, and well-ventilated place.[8][11]
 - Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][10]
 - Protect containers from physical damage and check regularly for leaks.[10]

Section 7: Exposure Controls and Personal Protection

The hierarchy of controls should be applied to minimize potential exposure. Engineering controls are the primary line of defense, supplemented by personal protective equipment.

Hierarchy of Controls (Most to Least Effective)

Elimination

Substitution

Engineering Controls
(e.g., Fume Hood)

Administrative Controls
(e.g., SOPs, Training)

Personal Protective Equipment
(Gloves, Goggles)

[Click to download full resolution via product page](#)

The hierarchy of controls for chemical safety.

- Engineering Controls:
 - Work should be conducted in a well-ventilated area.^[8] A local exhaust ventilation system or chemical fume hood is strongly recommended to maintain airborne concentrations below exposure limits.^[12]

- Safety showers and eyewash stations must be readily accessible near the workstation.[9]
[12]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
 - Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[4][8]
 - Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.

Section 8: Stability and Reactivity

- Reactivity: No specific reactivity data is available, but it is expected to be stable under normal conditions.[4]
- Chemical Stability: The substance is considered stable under recommended storage conditions.[10]
- Possibility of Hazardous Reactions: Violent reactions are possible with strong oxidizing agents.[13] Explosive vapor/air mixtures may form.[10]
- Conditions to Avoid: Heat, flames, sparks, and all other sources of ignition.[4][10]
- Incompatible Materials: Strong oxidizing agents, acids, bases, and reducing agents.[4][10]
- Hazardous Decomposition Products: Under fire conditions, will decompose to form carbon monoxide and carbon dioxide.[10]

Section 9: Toxicological Information

The toxicological profile, based on Diethyl Malonate, indicates low acute toxicity but a significant risk of serious eye damage.

Toxicity Endpoint	Result	Species	Source
Acute Oral Toxicity (LD50)	15,794 mg/kg	Rat	[5]
Acute Dermal Toxicity (LD50)	>16,960 mg/kg	Rabbit	[5]
Skin Corrosion/Irritation	Not classified as a skin irritant.	Rabbit	[13]
Serious Eye Damage/Irritation	Causes serious eye irritation.	Rabbit	[13]
Respiratory or Skin Sensitization	Not classified as a sensitizer.	Human	[13]
Germ Cell Mutagenicity	Not classified as mutagenic.	-	[13]
Carcinogenicity	Not identified as a carcinogen by IARC, NTP, or OSHA.	-	[14]
Reproductive Toxicity	Not classified as a reproductive toxicant.	-	[5]

Summary of Health Effects:

- Inhalation: May cause respiratory tract irritation.[\[14\]](#)
- Skin Contact: May cause mild skin irritation upon prolonged contact.[\[14\]](#)
- Eye Contact: Poses a significant risk of serious eye irritation, including redness and edema. [\[5\]](#)
- Ingestion: May be harmful if swallowed.[\[14\]](#)

Conclusion: The SDS as a Self-Validating System for Safety

This technical guide, leveraging data from the parent compound Diethyl Malonate, establishes a comprehensive safety framework for **Diethyl 2-cyclohexylmalonate**. The information presented herein underscores that a Safety Data Sheet is not a static document but a dynamic tool that forms the core of a self-validating safety system. For researchers, scientists, and drug development professionals, the causality behind each protocol—from wearing goggles to prevent serious eye irritation (H319) to using non-sparking tools because the substance is a combustible liquid (H227)—is paramount.

Every experimental design involving this chemical must begin with a risk assessment founded on the principles and data outlined in its SDS. By understanding the "why" behind each precaution, laboratory professionals can build a culture of safety that is both compliant and intuitive, ensuring that scientific advancement and personal well-being are never mutually exclusive.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240541, **Diethyl 2-cyclohexylmalonate**. Retrieved from [\[Link\]](#)
- Alpha Chemika. DIETHYL MALONATE For Synthesis. Retrieved from [\[Link\]](#)
- Multichem. Safety Data Sheet for Diethyl malonate. Retrieved from [\[Link\]](#)
- R&D Chemicals. Diethyl cyclohexyl malonate, suppliers and manufacturers. Retrieved from [\[Link\]](#)
- Carl ROTH (2024). Safety Data Sheet: Diethyl malonate. Retrieved from [\[Link\]](#)
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for Diethyl malonate. Retrieved from [\[Link\]](#)
- Carl ROTH. Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH) for Diethyl malonate. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Diethyl 2-cyclohexylmalonate | C13H22O4 | CID 240541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rdchemicals.com [rdchemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. multichemindia.com [multichemindia.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. carlroth.com [carlroth.com]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
- To cite this document: BenchChem. [Introduction: Navigating the Safety Profile of a Key Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295894#diethyl-2-cyclohexylmalonate-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com